molecular formula C11H9BrO4 B11804139 Methyl5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate

Methyl5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate

Cat. No.: B11804139
M. Wt: 285.09 g/mol
InChI Key: QWKDISWBLDIDBG-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate is a benzofuran derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate typically involves the bromination of a benzofuran precursor followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-4-hydroxybenzofuran-2-carboxylate
  • Methyl 4-hydroxy-3-methylbenzofuran-2-carboxylate
  • Methyl 5-bromo-3-methylbenzofuran-2-carboxylate

Uniqueness

Methyl 5-bromo-4-hydroxy-3-methylbenzofuran-2-carboxylate is unique due to the presence of both bromine and hydroxyl groups on the benzofuran ring, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H9BrO4

Molecular Weight

285.09 g/mol

IUPAC Name

methyl 5-bromo-4-hydroxy-3-methyl-1-benzofuran-2-carboxylate

InChI

InChI=1S/C11H9BrO4/c1-5-8-7(4-3-6(12)9(8)13)16-10(5)11(14)15-2/h3-4,13H,1-2H3

InChI Key

QWKDISWBLDIDBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=C(C=C2)Br)O)C(=O)OC

Origin of Product

United States

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